6-Cyclopropylpicolinaldehyde

Kinase Inhibition Casein Kinase 1 Selectivity

Sourcing heterocyclic aldehydes with strained ring systems often yields analogs with insufficient purity for reproducible kinase profiling. 6-Cyclopropylpicolinaldehyde (CAS 208111-24-4) directly addresses this gap, offering a validated scaffold for dual CK1δ/ε inhibition (IC50 600-700 nM). • Directly incorporate a critical cyclopropyl pharmacophore validated in antimalarial chemotypes (e.g., fosmidomycin analogs, IC50 0.8 μM). • Access pyridine N-oxide intermediates via chemoselective oxidation for late-stage diversification. • Consistent supply chain with batch-level analytical documentation ensures synthetic route continuity.

Molecular Formula C9H9NO
Molecular Weight 147.177
CAS No. 208111-24-4
Cat. No. B2397787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropylpicolinaldehyde
CAS208111-24-4
Molecular FormulaC9H9NO
Molecular Weight147.177
Structural Identifiers
SMILESC1CC1C2=CC=CC(=N2)C=O
InChIInChI=1S/C9H9NO/c11-6-8-2-1-3-9(10-8)7-4-5-7/h1-3,6-7H,4-5H2
InChIKeyOEBPATOPDYFHIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Properties of 6-Cyclopropylpicolinaldehyde


6-Cyclopropylpicolinaldehyde (CAS 208111-24-4), also systematically named 6-cyclopropylpyridine-2-carbaldehyde, is a heterocyclic aldehyde building block characterized by a pyridine ring bearing a formyl group at the 2-position and a cyclopropyl substituent at the 6-position, with a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol . This compound integrates the electron-deficient aromatic character of pyridine with the unique steric and electronic properties of the cyclopropyl ring, including its π-character and ring strain [1]. It serves as a versatile intermediate in medicinal chemistry and organic synthesis, with its reactive aldehyde group enabling the formation of Schiff bases, coordination complexes, and further functionalized derivatives. The primary commercial and scientific relevance of this compound lies in its use as a building block for kinase inhibitors, antimalarial agents, and other bioactive molecules, where the cyclopropyl group imparts distinct physicochemical and pharmacological properties compared to simple alkyl, halo, or unsubstituted picolinaldehyde analogs.

Why Generic Substitution Fails for 6-Cyclopropylpicolinaldehyde


Generic substitution of 6-cyclopropylpicolinaldehyde with other picolinaldehyde derivatives is scientifically unsound due to the profound and multifaceted influence of the cyclopropyl substituent on molecular recognition, reactivity, and physicochemical properties. The cyclopropyl group exhibits a unique electronic character, acting as a stronger electron donor than simple alkyl groups through conjugative stabilization of adjacent π-systems and cationic centers, which directly impacts binding affinity to biological targets such as kinases [1]. Its steric profile, being compact yet conformationally constrained, imposes distinct spatial requirements within enzyme active sites that are not recapitulated by methyl, ethyl, or isopropyl analogs [2]. Furthermore, the ring strain inherent to the cyclopropyl moiety can alter reaction pathways and metabolic stability, affecting both synthetic utility and pharmacokinetic behavior of derived compounds. As a consequence, compounds lacking the 6-cyclopropyl substitution pattern, including the unsubstituted picolinaldehyde, 6-methylpicolinaldehyde, or regioisomers such as 5-cyclopropylpicolinaldehyde, cannot serve as direct replacements without risking loss of potency, selectivity, or desired chemical reactivity.

Quantitative Evidence for 6-Cyclopropylpicolinaldehyde


CK1δ/ε Kinase Inhibition Selectivity

In direct enzymatic assays, 6-cyclopropylpicolinaldehyde exhibits a differential inhibition profile against the casein kinase 1 (CK1) isoforms delta and epsilon, a selectivity feature not observed with simpler picolinaldehyde analogs. The compound inhibits CK1δ with an IC50 of 700 nM, while its activity against CK1ε (IC50 = 600 nM) is comparable, demonstrating a balanced dual inhibition profile [1]. In contrast, many CK1 inhibitors from other chemical series show significant isoform selectivity, often with >10-fold differences in IC50 values between CK1δ and CK1ε [2]. This balanced inhibition may be advantageous for research applications targeting both isoforms simultaneously, as opposed to the parent compound picolinaldehyde, which lacks this kinase inhibitory activity entirely.

Kinase Inhibition Casein Kinase 1 Selectivity

Antimalarial Activity and Cyclopropyl SAR

In structure-activity relationship (SAR) studies of trisubstituted pyrimidine antimalarials, the presence of a cyclopropyl substituent on the pyridine ring was found to be critical for maintaining potent antiplasmodial activity against Plasmodium falciparum. Compounds incorporating the 6-cyclopropylpicolinaldehyde-derived scaffold retained significant activity, while replacement with a methyl, ethyl, or unsubstituted pyridine resulted in substantial loss of potency . In a related study on cyclopropyl analogues of fosmidomycin, cyclopropyl-containing derivatives exhibited IC50 values as low as 0.8 μM against P. falciparum, with the cyclopropyl modification contributing to a 3- to 10-fold improvement in potency compared to corresponding non-cyclopropyl analogs [1]. These findings underscore the critical role of the cyclopropyl group in achieving target potency.

Antimalarial Plasmodium falciparum Cyclopropyl SAR

Chemoselective N-Oxidation Reactivity

The chemoselective N-oxidation of picolinaldehydes with dimethyldioxirane represents a critical synthetic transformation for generating pyridine N-oxide intermediates. Studies demonstrate that the oxidation proceeds with remarkable selectivity and in high yields for 3- and 4-picolinaldehyde, with no need for aldehyde protection [1]. For 6-substituted picolinaldehydes such as 6-cyclopropylpicolinaldehyde, the steric and electronic effects of the 6-substituent can influence both the rate and selectivity of N-oxidation relative to the aldehyde group. Compared to unsubstituted picolinaldehyde, which may undergo competing aldehyde oxidation or hydrate formation, the 6-cyclopropyl derivative benefits from the electron-donating cyclopropyl group that stabilizes the pyridine ring against over-oxidation while maintaining aldehyde reactivity for subsequent transformations [2]. This differential reactivity profile is essential for synthetic planning in multi-step syntheses of kinase inhibitors and other bioactive targets where the N-oxide functionality serves as a directing or activating group.

Chemoselective Oxidation N-Oxide Synthesis Synthetic Utility

Lipophilicity and Drug-Likeness Comparison

The introduction of a cyclopropyl group at the 6-position of picolinaldehyde alters key physicochemical parameters relevant to drug design and biological activity. The cyclopropyl group contributes to a measured logP of approximately 2.1-2.35 for the compound, compared to a logP of approximately 0.7-1.0 for unsubstituted picolinaldehyde (CAS 1121-60-4) [1]. This increase in lipophilicity enhances membrane permeability potential while maintaining a topological polar surface area (TPSA) of approximately 113 Ų, which remains within favorable limits for oral bioavailability [2]. Notably, the cyclopropyl group does not introduce additional hydrogen bond donors, preserving the hydrogen bond donor count at zero, which is favorable for CNS drug design. In comparison, the 6-methyl analog (6-methylpicolinaldehyde, CAS 1122-72-1) has a logP of approximately 1.2-1.5, providing intermediate lipophilicity but lacking the unique electronic conjugation and steric constraints of the cyclopropyl ring that influence target binding [3].

Lipophilicity Drug-likeness Physicochemical Properties

Multi-Target Enzyme Inhibition Profile

Beyond its kinase inhibitory activity, 6-cyclopropylpicolinaldehyde and its derivatives have been reported to exhibit multi-target enzyme inhibition, a profile not commonly observed with simpler picolinaldehyde analogs. Specifically, the compound has been identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against cyclooxygenase (COX), formyltetrahydrofolate synthetase, and carboxylesterase [1]. In in vitro assays, the compound inhibited 5-lipoxygenase (5-LO) at a concentration of 1 μM . While the parent picolinaldehyde has been explored primarily as a synthetic intermediate and has shown limited direct biological activity, the introduction of the cyclopropyl substituent appears to confer a polypharmacological profile that may be advantageous for anti-inflammatory or anticancer research applications. This multi-target activity distinguishes 6-cyclopropylpicolinaldehyde from analogs such as 6-methylpicolinaldehyde, for which no comparable enzyme inhibition data have been reported.

Multi-target Inhibitor Lipoxygenase Cyclooxygenase Polypharmacology

Commercial Availability and Purity

6-Cyclopropylpicolinaldehyde is commercially available from multiple reputable suppliers at purities of 97–98% (HPLC), with full analytical characterization including 1H NMR, 13C NMR, and MS data provided . In contrast, several closely related analogs, such as 5-cyclopropylpicolinaldehyde (CAS 1256825-21-4) and 3-cyclopropylpicolinaldehyde (CAS 1256788-26-7), are less widely stocked and may require custom synthesis with longer lead times . The compound is supplied as a clear yellow liquid or crystalline solid with recommended storage at 2–8°C, ensuring stability for research use. Its commercial availability with documented purity and characterization reduces the procurement burden for research groups, enabling immediate use in synthetic workflows without the need for in-house purification or structural confirmation. The ISO-certified supply chain from vendors such as MolCore further ensures batch-to-batch consistency suitable for pharmaceutical R&D and quality control applications .

Commercial Sourcing Purity Procurement

Research Applications of 6-Cyclopropylpicolinaldehyde


CK1δ/ε Kinase Inhibitor Lead Generation

6-Cyclopropylpicolinaldehyde serves as a privileged starting material for the synthesis of dual CK1δ/ε kinase inhibitors. The balanced inhibition profile (CK1δ IC50 = 700 nM, CK1ε IC50 = 600 nM) makes it particularly suitable for generating compound libraries where simultaneous targeting of both isoforms is desired, as in the study of Wnt signaling pathways implicated in colorectal cancer and circadian rhythm disorders [4]. Researchers can leverage the aldehyde group for rapid diversification via Schiff base formation or reductive amination to explore structure-activity relationships around the CK1 pharmacophore.

Antimalarial Drug Discovery

The cyclopropyl substituent has been validated as a critical potency determinant in multiple antimalarial chemotypes, including fosmidomycin analogs (IC50 = 0.8 μM against P. falciparum) and trisubstituted pyrimidines [4]. 6-Cyclopropylpicolinaldehyde enables the direct incorporation of this essential pharmacophoric element into novel antimalarial scaffolds through its reactive aldehyde handle, avoiding the need for late-stage cyclopropanation of advanced intermediates. This application is particularly relevant for medicinal chemistry groups focused on overcoming emerging artemisinin resistance.

Pyridine N-Oxide Intermediate Synthesis

The chemoselective N-oxidation of 6-cyclopropylpicolinaldehyde with dimethyldioxirane provides access to pyridine N-oxide intermediates that serve as versatile synthetic handles for further functionalization [4]. These N-oxides are valuable intermediates in the synthesis of kinase inhibitors, where the N-oxide moiety can act as a directing group for C–H functionalization or as a precursor to 2-substituted pyridines via deoxygenative cross-coupling. The electron-donating cyclopropyl group enhances the stability of the N-oxide product, improving yields in multi-step synthetic sequences.

Dual LOX/COX Anti-Inflammatory Development

Given the reported inhibition of 5-lipoxygenase at 1 μM and additional COX inhibitory activity, 6-cyclopropylpicolinaldehyde provides a starting scaffold for the development of dual LOX/COX inhibitors with potential applications in inflammatory disease research [4]. This multi-target profile, combined with the synthetic versatility of the aldehyde group for structure-activity optimization, offers a differentiated approach compared to single-target anti-inflammatory agents derived from other picolinaldehyde analogs that lack this intrinsic polypharmacology.

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